molecular formula C13H18N2O2 B2578751 2,2-Dimethyl-1-(3-pyridin-4-yloxyazetidin-1-yl)propan-1-one CAS No. 2415572-81-3

2,2-Dimethyl-1-(3-pyridin-4-yloxyazetidin-1-yl)propan-1-one

Cat. No.: B2578751
CAS No.: 2415572-81-3
M. Wt: 234.299
InChI Key: SSHUFYUDTQDRQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the introduction of a pyridinyl group onto a propanone backbone. Specific synthetic routes and methodologies may vary, but the key step typically involves the formation of the pyridinyl ring and subsequent functionalization. Researchers have explored various synthetic approaches to access this compound, aiming for high yields and purity .


Molecular Structure Analysis

!Molecular Structure


Chemical Reactions Analysis

The compound’s chemical reactivity depends on its functional groups. Potential reactions include nucleophilic substitutions, oxidation, and reduction. Researchers have investigated its behavior under various conditions, leading to the development of synthetic methodologies and applications .

Future Directions


References

  • Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12
  • Sigma-Aldrich. (n.d.). 2-methyl-1-(pyridin-4-yl)propan-1-one. Retrieved from source .

Properties

IUPAC Name

2,2-dimethyl-1-(3-pyridin-4-yloxyazetidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)12(16)15-8-11(9-15)17-10-4-6-14-7-5-10/h4-7,11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHUFYUDTQDRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC(C1)OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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